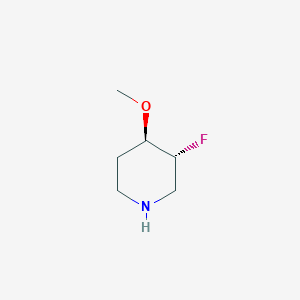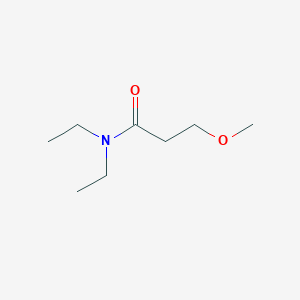
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine: is an organic compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . This compound features a pyrazole ring substituted with an ethyl group and a hydroxylamine functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the optimization of reaction conditions to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- O-((1-Methyl-1H-pyrazol-4-yl)methyl)hydroxylamine
- O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine
- O-((1-Benzyl-1H-pyrazol-4-yl)methyl)hydroxylamine
Uniqueness
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and binding properties. This structural feature may enhance its solubility and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H11N3O |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
O-[(1-ethylpyrazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H11N3O/c1-2-9-4-6(3-8-9)5-10-7/h3-4H,2,5,7H2,1H3 |
Clave InChI |
YGGZNJSCAXBDCM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)






![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)


![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)

